molecular formula C20H18N4O3 B2955745 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide CAS No. 919741-30-3

2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No.: B2955745
CAS No.: 919741-30-3
M. Wt: 362.389
InChI Key: SBVFEDZYNKXRGR-UHFFFAOYSA-N
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Description

2-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is a complex organic compound that features a quinazoline and indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the quinazoline and indole intermediates. One common method involves the use of β-cyclodextrin-SO3H as a recyclable catalyst in aqueous media, which provides a convenient and efficient strategy for the preparation of quinazoline derivatives . The reaction conditions often include short reaction times, high yields, and the use of benign solvents.

Industrial Production Methods

Industrial production methods for this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for such compounds .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline moiety to dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions typically involve controlled temperatures and pH levels to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions include various quinazoline and indole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The quinazoline moiety is known to interact with various enzymes and receptors, modulating their activity. The indole moiety can intercalate with DNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide lies in its dual functionality, combining the properties of both quinazoline and indole moieties

Properties

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c25-18(21-10-9-13-11-22-16-7-3-1-5-14(13)16)12-24-19(26)15-6-2-4-8-17(15)23-20(24)27/h1-8,11,22H,9-10,12H2,(H,21,25)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVFEDZYNKXRGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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